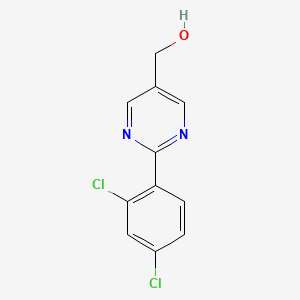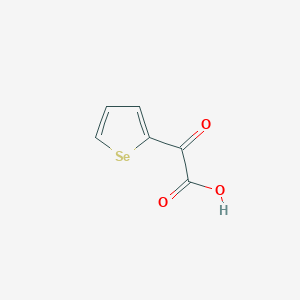![molecular formula C7H6ClN3O2S B13109169 4-chloro-2-methylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13109169.png)
4-chloro-2-methylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-methylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound characterized by its fused pyrrole and pyrimidine ring system. The presence of a chlorine atom at the 4-position and a methylsulfonyl group at the 2-position of the pyrimidine ring imparts unique chemical properties to this compound. It is widely used in medicinal chemistry, particularly in the development of kinase inhibitors for cancer therapy and other therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-methylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactions. One common method starts with the α-alkylation of ethyl cyanoacetate with 2-chloromethyl-1,3-dioxolane under the action of a catalyst and alkali to generate ethyl 2-cyano-3-(1,3-dioxolane) propionate. This intermediate undergoes a ring-closing reaction with formamidine acetate under alkaline conditions, followed by hydrochloric acid hydrolysis to yield 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine. The final step involves chlorination using a chlorinating reagent to obtain 4-chloro-7H-pyrrolo[2,3-d]pyrimidine .
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and purity while minimizing by-products and waste. Techniques such as microwave-assisted synthesis and the use of green chemistry principles are employed to enhance efficiency and sustainability .
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-2-methylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Electrophilic Substitution: This compound can participate in nucleophilic aromatic substitution reactions.
Coupling Reactions: It is involved in Suzuki coupling reactions, which are essential for forming carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Chlorinating Agents: For the chlorination step.
Catalysts and Alkali: For the α-alkylation and ring-closing reactions.
Solvents: Such as ethanol and tetrahydrofuran (THF) for dissolving reactants and intermediates.
Major Products
The major products formed from these reactions include various substituted pyrrolo[2,3-d]pyrimidine derivatives, which are valuable intermediates in pharmaceutical synthesis .
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-methylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for developing kinase inhibitors, which are crucial in cancer therapy and treatment of inflammatory diseases.
Biological Research: The compound is used in studies involving cell signaling pathways and gene expression.
Pharmaceutical Industry: It is a key intermediate in the synthesis of various drugs, including ruxolitinib, tofacitinib, and baricitinib.
Materials Science: Its electronic properties make it suitable for developing organic semiconductors and ligands for catalysis.
Wirkmechanismus
The mechanism of action of 4-chloro-2-methylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine involves its role as a kinase inhibitor. It targets specific kinase enzymes, interfering with the JAK-STAT signaling pathway, which is involved in cell division, apoptosis, and immune responses. By inhibiting these enzymes, the compound can modulate gene expression and cellular functions, making it effective in treating cancer and inflammatory diseases .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Lacks the methylsulfonyl group but shares the core structure.
2-Bromo-7H-pyrrolo[2,3-d]pyrimidine: Substituted with a bromine atom instead of chlorine.
2-Fluoro-7H-pyrrolo[2,3-d]pyrimidine: Substituted with a fluorine atom.
Uniqueness
The presence of both the chlorine atom and the methylsulfonyl group in 4-chloro-2-methylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine imparts unique electronic and steric properties, enhancing its reactivity and specificity as a kinase inhibitor. This makes it a valuable compound in drug discovery and development .
Eigenschaften
Molekularformel |
C7H6ClN3O2S |
|---|---|
Molekulargewicht |
231.66 g/mol |
IUPAC-Name |
4-chloro-2-methylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C7H6ClN3O2S/c1-14(12,13)7-10-5(8)4-2-3-9-6(4)11-7/h2-3H,1H3,(H,9,10,11) |
InChI-Schlüssel |
PWNCOCRKZBARAV-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=NC2=C(C=CN2)C(=N1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-Methyl-4-phenyl-2H-pyrido[1,2-a]pyrimidin-2-one](/img/structure/B13109102.png)
![2-Amino-6,7-dihydropyrazino[2,3-d]pyridazine-5,8-dione](/img/structure/B13109110.png)


![(4-nitrophenyl)methyl (4R,5R,6R)-3-diphenoxyphosphoryloxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B13109138.png)




![benzyl 2-formyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B13109180.png)


